![molecular formula C21H19Br2NO B13320588 (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one: is an organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a piperidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 1-ethyl-4-piperidone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, potentially yielding alcohol derivatives.
Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild heating conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperidinone ring.
Reduction: Alcohol derivatives of the piperidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: Research is ongoing to investigate the biological activity of this compound. It may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The exact mechanism of action for (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl groups may play a role in binding to these targets, while the piperidinone ring could influence the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
4,4’-Difluorobenzophenone: This compound also contains aromatic rings with halogen substituents, but it differs in its overall structure and properties.
Interhalogen Compounds: These compounds contain two or more different halogen atoms and share some reactivity characteristics with (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one.
Bromine Compounds: Various bromine-containing organic compounds exhibit similar reactivity patterns, particularly in substitution reactions.
Uniqueness: The unique combination of a piperidinone ring with bromophenyl groups sets this compound apart from other compounds. This structure imparts specific chemical and physical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C21H19Br2NO |
|---|---|
Molekulargewicht |
461.2 g/mol |
IUPAC-Name |
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one |
InChI |
InChI=1S/C21H19Br2NO/c1-2-24-13-17(11-15-3-7-19(22)8-4-15)21(25)18(14-24)12-16-5-9-20(23)10-6-16/h3-12H,2,13-14H2,1H3/b17-11-,18-12+ |
InChI-Schlüssel |
MHYXNBSIQMFQCB-MJZABRMRSA-N |
Isomerische SMILES |
CCN1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C\C3=CC=C(C=C3)Br)/C1 |
Kanonische SMILES |
CCN1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)

![(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13320525.png)
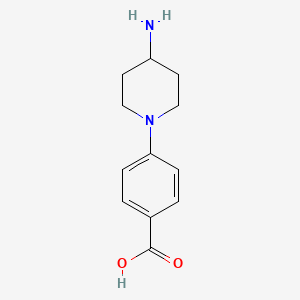
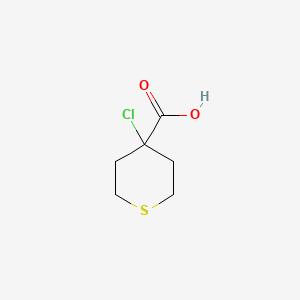
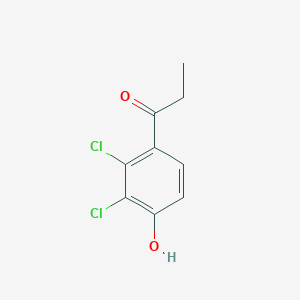
![6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13320557.png)
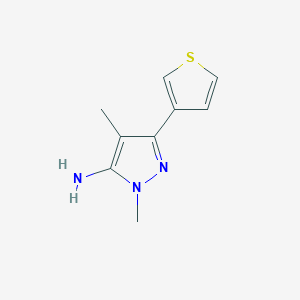
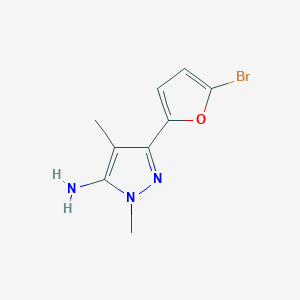



![2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B13320601.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
